

Application Notes and Protocols: ClpP Inhibition Assay Using Vibrallactone B

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Compound of Interest

Compound Name: Vibrallactone B

Cat. No.: B593315

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Introduction

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a crucial role in bacterial virulence and protein homeostasis, making it an attractive target for the development of novel antibiotics.^{[1][2]} **Vibrallactone B**, a natural product isolated from the fungus *Boreostereum vibrans*, has been identified as a potent covalent inhibitor of ClpP.^{[1][3]} Unlike many other β -lactone compounds that target a single ClpP isoform, vibrallactone has the unique ability to inhibit both ClpP1 and ClpP2 isoforms.^[1] This document provides a detailed protocol for performing a ClpP inhibition assay using **Vibrallactone B**, including methodologies for determining its inhibitory potency (IC₅₀).

Principle of the Assay

The activity of ClpP is monitored using a fluorogenic substrate, such as fluorescein isothiocyanate (FITC)-conjugated casein. In its intact form, the fluorescence of FITC-casein is quenched. Upon cleavage by ClpP, smaller, fluorescently labeled peptides are released, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the ClpP activity. By measuring the fluorescence in the presence of varying concentrations of **Vibrallactone B**, the extent of inhibition can be determined, and the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Data Presentation

Table 1: Example Data Layout for ClpP Inhibition by Vibrallactone B

Vibrallactone B Conc. (μM)	Fluorescence Rate (RFU/min)	% Inhibition
0 (No Inhibitor Control)	1500	0
0 (DMSO Vehicle Control)	1485	1
0.01	1350	10
0.1	1125	25
1	750	50
10	225	85
100	75	95

Note: The above data is illustrative. Actual results will vary depending on experimental conditions. The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocols

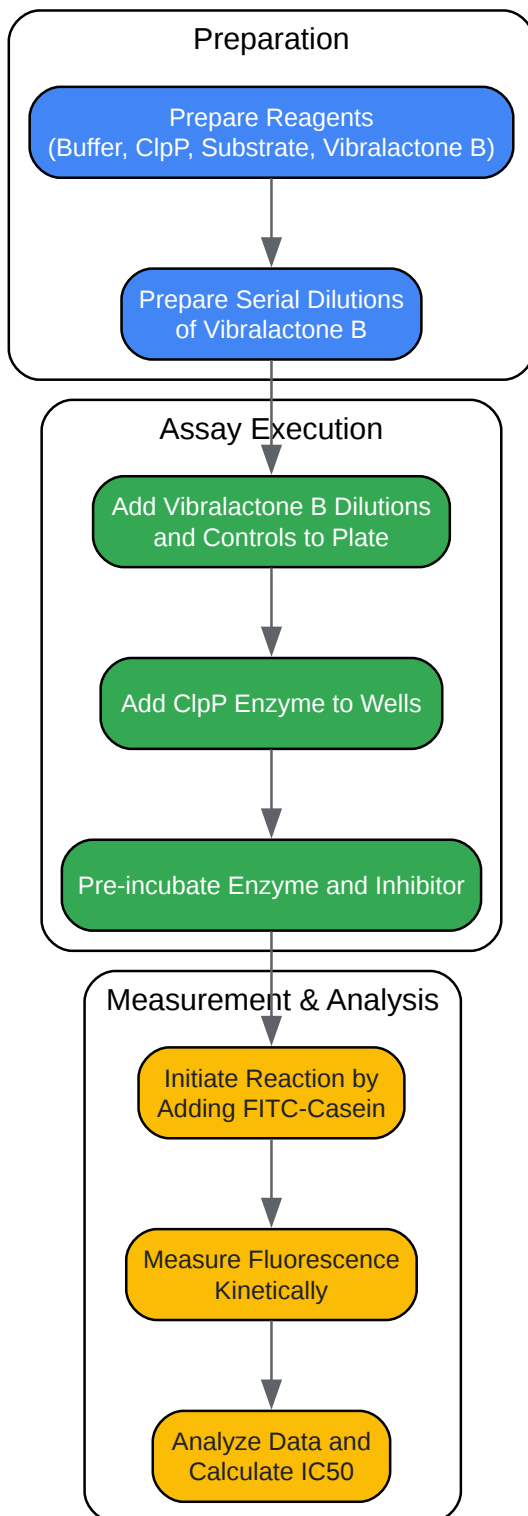
Materials and Reagents

- ClpP Enzyme: Purified recombinant ClpP (e.g., from *E. coli*, *S. aureus*, or human mitochondrial ClpP).
- **Vibrallactone B**: Stock solution in DMSO (e.g., 10 mM).
- Fluorescent Substrate: FITC-casein solution (e.g., 1 mg/mL in a suitable buffer).
- Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 100-200 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 5-10% glycerol.
- 96-well black, flat-bottom microplates.

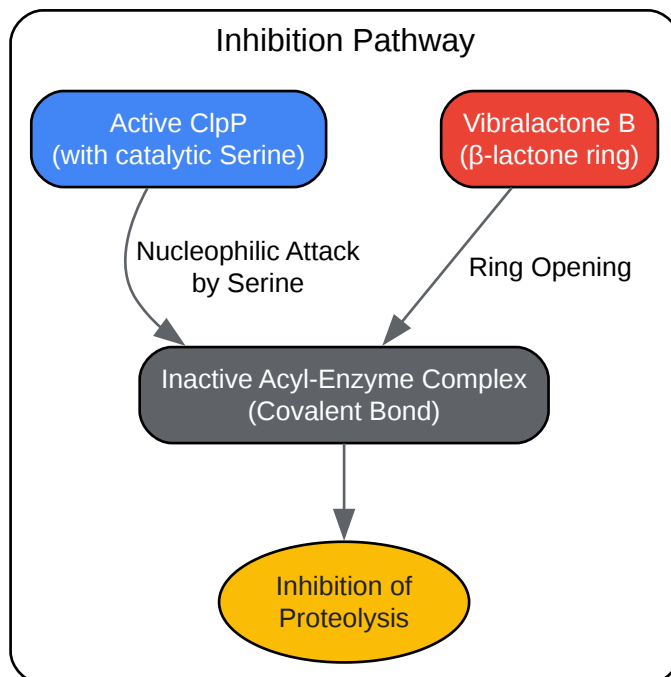
- Plate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~525 nm for FITC).
- DMSO (Dimethyl sulfoxide) for inhibitor dilution and vehicle control.

Experimental Workflow Diagram

Experimental Workflow for ClpP Inhibition Assay



Mechanism of ClpP Inhibition by Vibrallactone B



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